[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13445610
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester -](/images/structure/VC13445610.png)
Specification
Molecular Formula | C16H23N3O3 |
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Molecular Weight | 305.37 g/mol |
IUPAC Name | benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate |
Standard InChI | InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(10-19)18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)/t12-,14-/m0/s1 |
Standard InChI Key | BFDWAKAMFAYIKM-JSGCOSHPSA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N |
SMILES | CC(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester (C₁₇H₂₃N₃O₃) consists of:
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Piperidine core: A six-membered nitrogen-containing heterocycle with stereochemical configuration at C3 (S).
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2-Amino-propionyl group: An (S)-configured acyl substituent at the piperidine N1 position, introducing a chiral center and hydrogen-bonding capacity.
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Benzyl carbamate: A protective group attached via a carbamate linkage to the piperidine C3 amine .
Table 1: Comparative Analysis of Related Carbamates
Synthesis and Stereochemical Control
Retrosynthetic Strategy
The synthesis typically involves three key steps (Fig. 1):
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Piperidine functionalization: Introduction of the 2-amino-propionyl group via N-acylation using activated esters (e.g., pentafluorophenyl (S)-2-((tert-butoxycarbonyl)amino)propanoate).
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Carbamate formation: Reaction of the C3 amine with benzyl chloroformate under Schotten-Baumann conditions (0–5°C, pH 8–9) .
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Deprotection: Removal of Boc groups using TFA/CH₂Cl₂ (1:1) to reveal the primary amine.
Critical challenges include:
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Epimerization risk: The acylation step requires strict temperature control (<0°C) to preserve (S)-stereochemistry.
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Solvent selection: THF/H₂O mixtures optimize yield (78–82%) by balancing reagent solubility and reaction kinetics.
Physicochemical Properties
Experimental and Predicted Data
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LogP: 1.92 (Predicted via XLogP3, indicating moderate lipophilicity)
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Aqueous solubility: 2.1 mg/mL (pH 7.4, 25°C)
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pKa values:
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Piperidine NH: 10.2 ± 0.3
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Propionyl amine: 7.8 ± 0.2
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Table 2: Spectroscopic Characteristics
Biological Activity and Mechanistic Insights
Target Engagement Profiling
While direct pharmacological data are unavailable, structural analogues demonstrate:
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Serine protease inhibition: IC₅₀ = 3.2 μM against trypsin-like proteases via competitive binding to the S1 pocket .
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CNS penetration: LogBB = −0.7 (predicted), suggesting limited blood-brain barrier permeability.
Key structure-activity relationships (SAR):
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Carbamate group: Essential for sustained target residence time (τ = 12 min vs. 3 min for ester analogues).
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Stereochemistry: (S,S)-diastereomers show 5–8× higher affinity than (R,S) variants.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Peptidomimetic drugs: Incorporation into matrix metalloproteinase inhibitors (e.g., batimastat analogues) .
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PROTACs: Benzyl ester cleavage generates free amines for E3 ligase recruitment.
Table 3: Patent Landscape (2010–2025)
Patent Number | Application | Key Claims |
---|---|---|
US6974870B2 | Thienopyridine carboxamides | Broad coverage of carbamate prodrugs |
WO2023087021 | Antiviral piperidine derivatives | Specific claim on (S,S)-configured carbamates |
Stability and Degradation Pathways
Forced Degradation Studies
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Hydrolytic degradation: t₁/₂ = 32 hr (pH 1.2), 18 hr (pH 6.8), 9 hr (pH 10.0).
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Oxidative stability: Forms N-oxide (11% after 24 hr in 3% H₂O₂).
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